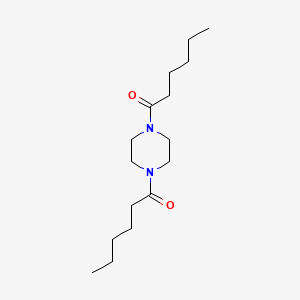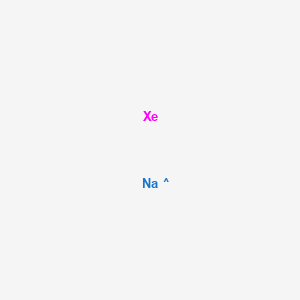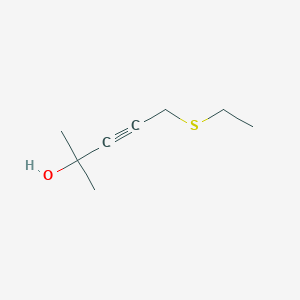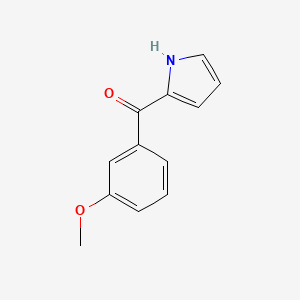
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is a chemical compound that belongs to the class of benzoylindoles This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a 1H-pyrrol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with cannabinoid receptors, similar to other benzoylindoles .
類似化合物との比較
Similar Compounds
- (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- 1-(5-fluoropentyl-1H-indol-3-yl)-(naphthalene-1-yl)methanone
Uniqueness
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the presence of a pyrrole moiety make it different from other benzoylindoles, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions .
特性
CAS番号 |
13169-69-2 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
(3-methoxyphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12(14)11-6-3-7-13-11/h2-8,13H,1H3 |
InChIキー |
QGTNWBGLSZSWEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


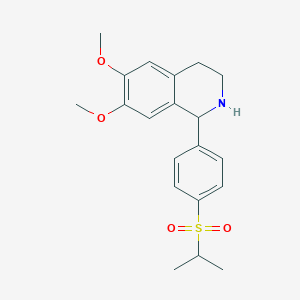

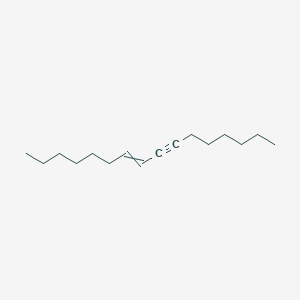
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
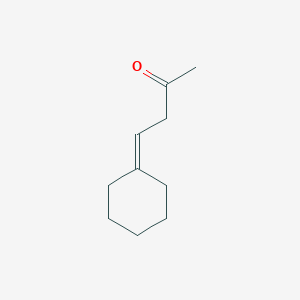
silane](/img/structure/B14713525.png)
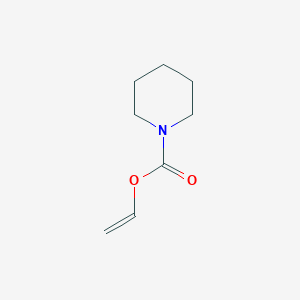
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

